3-Chloro-4-(cyclopropylmethoxy)aniline
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Overview
Description
3-Chloro-4-(cyclopropylmethoxy)aniline is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is a derivative of aniline, characterized by the presence of a chlorine atom at the third position and a cyclopropylmethoxy group at the fourth position on the benzene ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research .
Scientific Research Applications
3-Chloro-4-(cyclopropylmethoxy)aniline is a valuable research chemical with applications in various fields:
Safety and Hazards
The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and may cause an allergic skin reaction, serious eye damage, and drowsiness or dizziness . It is suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .
Preparation Methods
The synthesis of 3-Chloro-4-(cyclopropylmethoxy)aniline can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with cyclopropylmethanol in the presence of a base, such as sodium hydroxide, and a suitable solvent, like methanol . The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a catalyst, such as palladium on carbon (Pd/C).
Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity. For example, the use of a two-component Pd-Fe/C catalyst system has been reported to achieve high selectivity and yield in the hydrogenation reduction of 3-chloro-4-methylnitrobenzene to produce 3-chloro-4-methylaniline .
Chemical Reactions Analysis
3-Chloro-4-(cyclopropylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include palladium catalysts, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(cyclopropylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
3-Chloro-4-(cyclopropylmethoxy)aniline can be compared with other similar compounds, such as:
3-Chloro-4-methoxyaniline: This compound has a methoxy group instead of a cyclopropylmethoxy group, leading to differences in reactivity and applications.
3-Chloroaniline: Lacking the methoxy or cyclopropylmethoxy group, this compound has different chemical properties and uses.
4-Chloroaniline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
3-chloro-4-(cyclopropylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRNVHQPIZQVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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